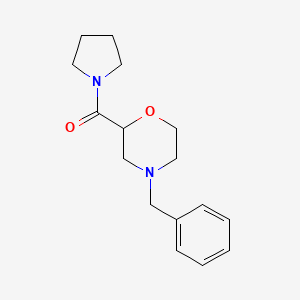![molecular formula C18H19N3O3 B6473101 4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide CAS No. 2640892-12-0](/img/structure/B6473101.png)
4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide” is a complex organic molecule. Benzofuran, a component of this compound, is a heterocyclic compound that is found to be a suitable structure in a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives involves various methods. For instance, a metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans is mediated by hypervalent iodine reagents . Another method involves the use of ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Chemical Reactions Analysis
Benzofuran derivatives can undergo various chemical reactions. For instance, they can be synthesized from their corresponding substituted 1-allyl-2-allyloxybenzenes using ruthenium-catalyzed C- and O-allyl isomerization followed by ring-closing metathesis .Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential therapeutic applications, given the wide array of biological activities exhibited by benzofuran derivatives . Further studies could also focus on improving the synthesis methods and understanding the detailed mechanism of action.
Wirkmechanismus
Target of Action
camara and is an inhibitor of Acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, and is a target for many drugs, particularly in the treatment of neurodegenerative diseases.
Mode of Action
Given the known activity of 2,3-dihydrobenzofuran, it can be hypothesized that the compound may interact with its target, ache, inhibiting its activity and thereby increasing the concentration of acetylcholine in the synaptic cleft .
Biochemical Pathways
The compound, through its potential inhibition of AChE, could affect the cholinergic pathway. This pathway involves the transmission of nerve impulses through acetylcholine. By inhibiting AChE, the compound could potentially prolong the action of acetylcholine, enhancing cholinergic transmission .
Pharmacokinetics
The solubility of the compound in established processing solvents and its general air stability suggest that it may have favorable pharmacokinetic properties .
Result of Action
The result of the compound’s action would likely be an enhancement of cholinergic transmission due to increased acetylcholine levels. This could potentially have therapeutic effects in conditions characterized by reduced cholinergic activity, such as certain neurodegenerative diseases .
Action Environment
The compound’s solubility in established processing solvents and its general air stability suggest that it may be relatively robust in various environmental conditions .
Eigenschaften
IUPAC Name |
4-[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)azetidin-3-yl]oxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c19-18(22)16-8-14(3-5-20-16)24-15-10-21(11-15)9-12-1-2-17-13(7-12)4-6-23-17/h1-3,5,7-8,15H,4,6,9-11H2,(H2,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBRCMONBGPTCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3CC(C3)OC4=CC(=NC=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B6473031.png)
![4-{[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]methyl}benzonitrile](/img/structure/B6473037.png)

![N-[1-(2-methylpropyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6473050.png)
![2-[4-(4-chlorophenyl)piperazin-1-yl]-5-methoxypyrimidine](/img/structure/B6473061.png)
![4-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6473063.png)
![2-cyclopropyl-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrimidine](/img/structure/B6473065.png)
![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-{6-methyl-5-oxo-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}acetamide](/img/structure/B6473074.png)
![2-[(5-fluoropyrimidin-2-yl)amino]-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B6473083.png)
![N-ethyl-2-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6473087.png)
![4-({1-[(2,3-dihydro-1-benzofuran-5-yl)methyl]azetidin-3-yl}oxy)pyridine](/img/structure/B6473090.png)
![6,7-dimethoxy-N-[1-(oxan-4-yl)pyrrolidin-3-yl]quinazolin-4-amine](/img/structure/B6473096.png)
![N-ethyl-4-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6473097.png)
![2-{4-[2-(4-methoxyphenyl)ethyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B6473108.png)
